molecular formula C10H5FN2O2 B2500724 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile CAS No. 2093824-04-3

2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile

Cat. No.: B2500724
CAS No.: 2093824-04-3
M. Wt: 204.16
InChI Key: DXWXPFPQLOASMR-UHFFFAOYSA-N
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Description

2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile is a fluorinated isoindole derivative. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

The synthesis of 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile typically involves the reaction of 5-fluoro-1,3-dioxoisoindoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile include other fluorinated isoindole derivatives and non-fluorinated isoindole derivatives. Compared to non-fluorinated derivatives, the fluorinated compound exhibits enhanced chemical stability and biological activity. Some similar compounds include:

Properties

IUPAC Name

2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O2/c11-6-1-2-7-8(5-6)10(15)13(4-3-12)9(7)14/h1-2,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWXPFPQLOASMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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